Comprehensive Structural Characterization of Cytidine 5'-Diphosphate Disodium Salt: A Multi-Modal Analytical Framework
Comprehensive Structural Characterization of Cytidine 5'-Diphosphate Disodium Salt: A Multi-Modal Analytical Framework
Executive Summary & Biological Context
Cytidine 5'-diphosphate disodium salt (CDP-Na2) [CAS: 54394-90-0] is a high-energy cytosine nucleotide that serves as an essential intermediate in phospholipid biosynthesis.[1] Unlike simple nucleosides, the structural integrity of CDP relies on the stability of its pyrophosphate linkage, which is susceptible to hydrolysis.
In the biopharmaceutical context, CDP is the rate-limiting substrate in the Kennedy Pathway (CDP-choline pathway), driving the synthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE)—critical components of cellular membranes [1, 2].[2] For drug development professionals, ensuring the structural purity of CDP-Na2 is not merely a box-checking exercise; it is a prerequisite for reproducible enzymatic assays and the synthesis of choline-based therapeutics (e.g., Citicoline).[1]
This guide moves beyond basic certificates of analysis to establish a self-validating structural elucidation framework , combining orthogonal spectroscopic and chromatographic techniques.
Molecular Architecture & Connectivity
Before analysis, one must understand the target. CDP-Na2 consists of three distinct structural domains:
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The Nucleobase: Cytosine (pyrimidine), prone to deamination.
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The Sugar: D-Ribofuranose, determining the stereochemistry.
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The Tail: A 5'-pyrophosphate moiety, the site of high-energy bond cleavage.
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and the specific sites targeted by analytical methods (NMR, MS, HPLC).
Figure 1: Structural connectivity of CDP-Na2 highlighting analytical targets. The pyrophosphate tail is the primary stability indicator.
Spectroscopic Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the covalent structure. For CDP-Na2, 31P NMR is the critical self-validating step: it proves the material is a diphosphate and not a mixture of mono- (CMP) and tri- (CTP) phosphates.[1]
| Nucleus | Key Signal (approx. shift in D2O) | Structural Assignment | Diagnostic Value |
| 1H | H-6, H-5 (Cytosine) | Confirms pyrimidine ring integrity.[1] | |
| 1H | H-1' (Anomeric) | Confirms | |
| 31P | Critical: Two doublets indicate P-O-P coupling.[1] Singlets imply hydrolysis to CMP. | ||
| 13C | C4, C2, C6, C5 | Carbon skeleton verification [3]. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in Negative Mode is preferred due to the acidic phosphate groups.
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Theoretical Mass (Free Acid): 403.18 Da.[1]
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Observed Species:
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Fragmentation Logic: Under CID (Collision Induced Dissociation), CDP typically loses the cytosine base or cleaves the pyrophosphate bond. The presence of the pyrophosphate fragment is a key structural identifier [4].
Chromatographic Purity & Assay
HPLC analysis of CDP is challenging due to its high polarity; it elutes in the void volume of standard C18 columns. Two robust approaches exist: Ion-Pairing RP-HPLC (Recommended for resolution) and Anion Exchange (Recommended for salt tolerance).[1]
Method A: Ion-Pair Reverse Phase (IP-RP-HPLC)
Rationale: The addition of Tetrabutylammonium (TBA) creates a neutral ion-pair with the negatively charged CDP, allowing retention on a hydrophobic C18 stationary phase.
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Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate buffer (pH 6.0).[1]
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Mobile Phase B: Acetonitrile (ACN).[1]
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Gradient: 0-30% B over 20 mins.
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Detection: UV @ 271 nm (Cytidine
).[1] -
Reference Standard: CDP Disodium Salt (High Purity).[1]
Method B: Anion Exchange (SAX)
Rationale: Separates based on the number of phosphate groups (Charge: CMP < CDP < CTP).
-
Column: Strong Anion Exchange (SAX).[1]
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Mobile Phase: Ammonium Phosphate gradient (low to high ionic strength).[1]
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Advantage: Specifically separates hydrolysis products (CMP) from the target [5].
Solid-State & Counter-Ion Analysis
Defining the "Disodium Salt" requires quantifying the cation and hydration shell.
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Sodium Content (AA/IC):
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Water Content (Karl Fischer):
Biological Pathway Visualization (The "Why")
Understanding the placement of CDP in the Kennedy Pathway validates its use as a reagent in phospholipid research.
Figure 2: The Kennedy Pathway. CDP acts as the activated carrier for the polar head group [6, 7].
Detailed Experimental Protocols
Protocol A: Self-Validating 31P NMR
Use this protocol to confirm the "diphosphate" state and rule out hydrolysis.
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Sample Prep: Weigh 20 mg of CDP-Na2 into a vial.
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Solvent: Add 600 µL of D2O (Deuterium Oxide).
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Internal Standard (Optional): Add a capillary containing Triphenyl phosphate (TPP) as an external reference, or reference to 85% H3PO4 (0 ppm).
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Acquisition:
-
Interpretation:
Protocol B: High-Performance Liquid Chromatography (IP-RP)
Use this for quantitative purity assessment.[1]
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Buffer Preparation: Dissolve 1.36 g KH2PO4 and 10 mL of 1.0 M Tetrabutylammonium Hydroxide in 900 mL water. Adjust pH to 6.0 with dilute phosphoric acid. Dilute to 1000 mL.
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Column Equilibration: Flush C18 column with 95% Buffer / 5% ACN for 30 mins.
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Sample: Dissolve CDP-Na2 to 0.5 mg/mL in Buffer.
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Injection: 10 µL.
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Flow Rate: 1.0 mL/min.
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Suitability: The tailing factor for the CDP peak must be < 1.5. Resolution between CDP and nearest impurity (usually CMP) must be > 2.0.
References
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Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry.
-
Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle.[2][4][5] Biochimica et Biophysica Acta (BBA).[1]
-
ChemicalBook. (n.d.). Cytidine 5'-diphosphate trisodium salt 13C NMR Spectrum.
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Jensen, S. S., et al. (2007).[6] Collision-induced dissociation of cytidine and its derivatives.[6] Journal of Mass Spectrometry.
-
BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate.
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Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine.[2][4][8] IUBMB Life.
-
MedChemExpress. (n.d.). Cytidine 5'-diphosphate disodium salt Product Information.
Sources
- 1. Cytidine 5'-diphosphate trisodium salt(34393-59-4) 13C NMR spectrum [chemicalbook.com]
- 2. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytidine 5'-diphosphate Disodium Salt (CDP-Na2) CAS 54394-90-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation of cytidine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
